molecular formula C11H21NO3 B2681297 tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate CAS No. 955028-51-0

tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate

Katalognummer: B2681297
CAS-Nummer: 955028-51-0
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: MEYHEQDHYZKZJR-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate” is a chemical compound with a molecular weight of 216.28 . It is also known as "tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.28 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is solid or liquid in its physical form .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis of Pipecolic Acid Derivatives

The vinylfluoro group, as explored by Purkayastha et al. (2010), is utilized in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. This process involves a cascade of reactions following the acid-catalyzed hydrolysis of a related tert-butyl compound, highlighting its role as an acetonyl cation equivalent under acidic conditions. This methodology provides a novel approach to the synthesis of pipecolic acid derivatives, which are valuable in medicinal chemistry and drug discovery Purkayastha et al., 2010.

Syntheses of Substituted tert-butyl Piperidine Carboxylates

Boev et al. (2015) investigated the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, which are obtained in quantitative yield through reactions with L-selectride. This work demonstrates the versatility of tert-butyl piperidine carboxylates in synthesizing structurally complex and stereochemically defined organic molecules Boev et al., 2015.

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

Chen Xin-zhi (2011) discussed an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process outlined demonstrates the compound's significance in developing therapeutic agents Chen Xin-zhi, 2011.

Diagnostic and Pharmacokinetic Studies

Muskiet et al. (1981) developed a capillary gas-chromatographic method for profiling tert-butyldimethylsilyl derivatives of certain metabolites for diagnostic and pharmacokinetic studies. This method is applicable in identifying functional tumors and studying the metabolism of aromatic amino acids, illustrating the compound's utility in clinical diagnostics Muskiet et al., 1981.

Biosynthesis of tert-butyl Dihydroxyhexanoate

Liu et al. (2018) researched the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin synthesis, using carbonyl reductase. Their work shows the potential of using organic solvents in biosynthesis processes, offering insights into environmentally friendly and efficient production methods for pharmaceutical intermediates Liu et al., 2018.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate involves the protection of the amine group, followed by the addition of a methyl group and a hydroxyl group to the piperidine ring. The carboxylic acid group is then esterified with tert-butanol to form the final product.", "Starting Materials": [ "3-methylpiperidine", "tert-butyl alcohol", "hydroxylamine hydrochloride", "sodium bicarbonate", "methyl iodide", "sodium hydroxide", "acetic anhydride", "pyridine", "dichloromethane", "diethyl ether" ], "Reaction": [ "Protection of the amine group with acetic anhydride and pyridine", "Addition of a methyl group to the piperidine ring with methyl iodide and sodium hydroxide", "Addition of a hydroxyl group to the piperidine ring with hydroxylamine hydrochloride and sodium bicarbonate", "Esterification of the carboxylic acid group with tert-butanol using dichloromethane and diethyl ether as solvents" ] }

955028-51-0

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

tert-butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI-Schlüssel

MEYHEQDHYZKZJR-DTWKUNHWSA-N

Isomerische SMILES

C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O

SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O

Kanonische SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.